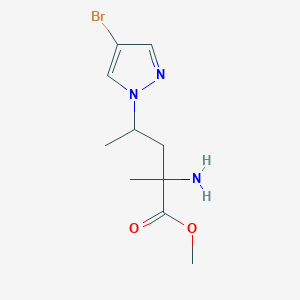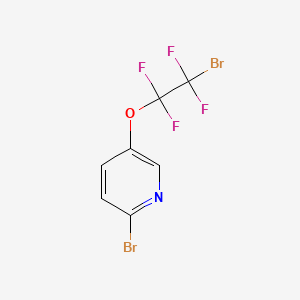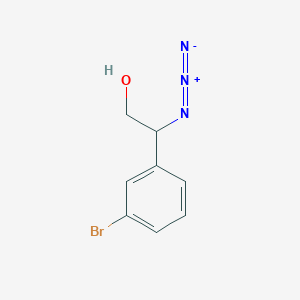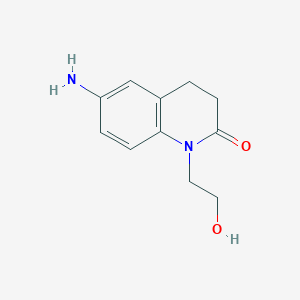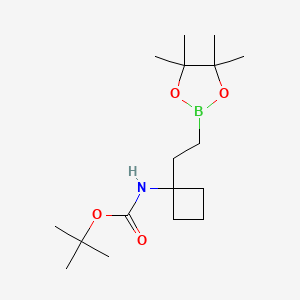
3-(3-phenyl-1H-pyrazol-1-yl)-2,6-Piperidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrazole ring fused to a piperidine-2,6-dione structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-phenyl-1H-pyrazole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the pyrazole and piperidine-2,6-dione are reacted in the presence of a palladium catalyst and a suitable base . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione may involve large-scale batch reactions using similar catalytic processes. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis .
化学反応の分析
Types of Reactions
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
科学的研究の応用
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione has several scientific research applications:
作用機序
The mechanism of action of 3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites . These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
類似化合物との比較
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with methyl groups on the pyrazole ring.
3-(3-aryl-1H-pyrazol-1-yl)piperidine-2,6-dione: Similar structure with different aryl groups on the pyrazole ring.
Uniqueness
3-(3-phenyl-1H-pyrazol-1-yl)piperidine-2,6-dione is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for medicinal chemistry research .
特性
分子式 |
C14H13N3O2 |
|---|---|
分子量 |
255.27 g/mol |
IUPAC名 |
3-(3-phenylpyrazol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H13N3O2/c18-13-7-6-12(14(19)15-13)17-9-8-11(16-17)10-4-2-1-3-5-10/h1-5,8-9,12H,6-7H2,(H,15,18,19) |
InChIキー |
ATYYODTWBKILMB-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C=CC(=N2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Hydroxyethyl)(methyl)amino]benzoicacid](/img/structure/B13546147.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 5,6-dihydro-1,4-dioxine-2-carboxylate](/img/structure/B13546151.png)
![2-[(3-Cyano-5,6,7,8-tetrahydroquinolin-2-YL)sulfanyl]-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B13546153.png)

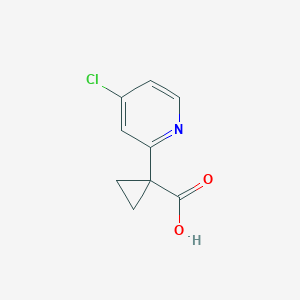

methyl}prop-2-enamide](/img/structure/B13546190.png)
